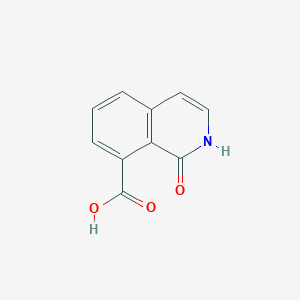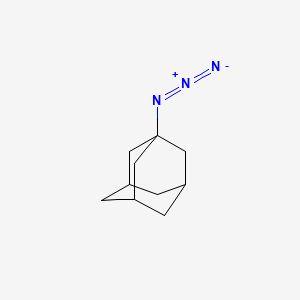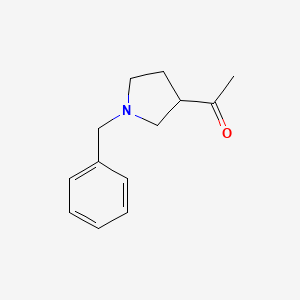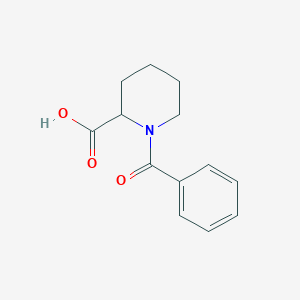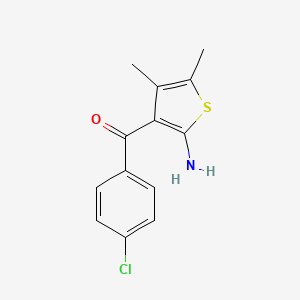
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of related thiophene and chlorophenyl methanone compounds involves complex organic synthesis techniques, including condensation reactions and the use of oxidative systems. For instance, Shahana and Yardily (2020) synthesized novel compounds by characterizing them through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study highlights the use of density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, providing insights into the synthesis process of such compounds (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of these compounds, as demonstrated by DFT calculations, reveals details about the equilibrium geometry, bonding features, and vibrational wave numbers. The impact of electron-withdrawing groups on the molecule's structure and the thermodynamic stability and reactivity in various states are crucial aspects of these analyses. For example, Shahana and Yardily's study on related compounds used DFT to analyze structural changes and the HOMO-LUMO energy gap to understand reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The reactivity of such compounds towards different nucleophiles under various conditions elucidates their chemical behavior. For instance, the study by Pouzet et al. (1998) on a related (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone compound demonstrated its Michael-type nucleophilic addition reactions, providing a pathway for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Scientific Research Applications
1. Synthesis and Spectral Characterization
Shahana and Yardily (2020) discuss the synthesis of novel compounds, including those structurally similar to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. These compounds are characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. They also undergo structural optimization and interpretation of theoretical vibrational spectra using density functional theory (DFT) calculations. This research highlights the compound's potential in the field of synthetic chemistry and spectral analysis (Shahana & Yardily, 2020).
2. Antibacterial Activity
The same study by Shahana and Yardily (2020) also explores the antibacterial activity of the compound through molecular docking studies. This suggests potential applications in microbiology and pharmaceuticals, particularly in developing new antibacterial agents (Shahana & Yardily, 2020).
3. Reaction and Reactivity Studies
Harano et al. (2007) investigate the reaction of a similar compound with arylamines, catalyzed by BF3·Etherate, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This study provides insights into the reactivity of such compounds and their potential applications in organic synthesis and chemical reaction mechanisms (Harano et al., 2007).
4. Crystal and Molecular Structures Analysis
Kubicki et al. (2012) report on the crystal and molecular structures of 2-aminothiophene derivatives, which are structurally related to the compound . These derivatives are potential allosteric enhancers at the human A1 adenosine receptor, implying their importance in medicinal chemistry and drug design (Kubicki et al., 2012).
5. Synthesis and Characterization of Schiff Base Derivatives
Kaur et al. (2015) synthesize new Schiff base derivatives of a compound structurally similar to this compound. They conduct NMR, single-crystal X-ray diffraction, and DFT geometry optimization studies. These derivatives have potential applications in materials science and coordination chemistry (Kaur et al., 2015).
6. Allosteric A1-Adenosine Receptor Modulators
Romagnoli et al. (2005) synthesize derivatives of a compound similar to this compound, evaluating their potential as allosteric enhancers of the A1-adenosine receptor. This suggests applications in neuroscience and the development of neuropathic pain treatments (Romagnoli et al., 2005).
7. Spectroscopic Investigation and Quantum Chemical Calculation
Arasu et al. (2019) conduct spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations and quantum chemical calculations on a compound related to this compound. This research is significant for understanding the physical and chemical properties of such compounds (Arasu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties would impact the bioavailability of the compound.
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound would have a wide range of potential effects, depending on its specific targets .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with globular proteins, which are known for their catalytic activities . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic functions. This compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, which can lead to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, thereby affecting the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, thereby enhancing its efficacy and reducing potential side effects.
properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFEGHYRWGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352118 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50508-66-2 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2) in pharmaceutical research?
A1: this compound (S2) serves as a crucial precursor in the synthesis of (+)-JQ1 []. (+)-JQ1 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in gene transcription regulation. This makes (+)-JQ1 a valuable tool for studying BET protein function and its implications in various diseases, including cancer. Therefore, understanding the properties and synthesis of S2 is essential for the development and study of this important class of therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



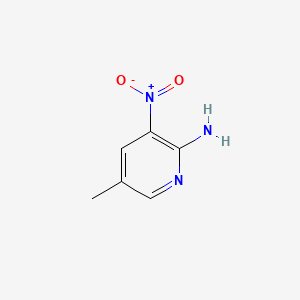



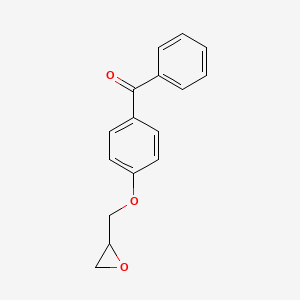
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
